N-(2-(pyrimidin-5-yl)ethyl)cinnamamide
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Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)cinnamamide is a compound that features a pyrimidine ring attached to an ethyl chain, which is further connected to a cinnamamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
N-(2-(pyrimidin-5-yl)ethyl)cinnamamide is a derivative of cinnamamide . Cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties . The primary targets of cinnamamide derivatives are transient receptor potential vanilloid 1 (Trpv1) antagonists .
Mode of Action
Cinnamamide derivatives, in general, are known to interact with their targets, such as trpv1, to exert their therapeutic effects .
Biochemical Pathways
Cinnamamide derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The synthesis of cinnamamide derivatives has been studied, and methods have been developed for the efficient synthesis of these compounds .
Result of Action
Cinnamamide derivatives have been shown to exhibit anti-inflammatory and/or analgesic activity .
Action Environment
The synthesis of cinnamamide derivatives has been optimized for efficiency and economy, suggesting that these compounds can be produced in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)cinnamamide typically involves the reaction of pyrimidine derivatives with cinnamamide under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium or copper. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)cinnamamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-(pyrimidin-5-yl)ethyl)cinnamamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)cinnamamide
- N-(pyrimidin-2-yl)cinnamamide
- N-(pyrimidin-4-yl)ethyl)cinnamamide
Uniqueness
N-(2-(pyrimidin-5-yl)ethyl)cinnamamide is unique due to its specific structural configuration, which imparts distinct biological activities compared to other similar compounds. Its combination of a pyrimidine ring and cinnamamide moiety makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(E)-3-phenyl-N-(2-pyrimidin-5-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(7-6-13-4-2-1-3-5-13)18-9-8-14-10-16-12-17-11-14/h1-7,10-12H,8-9H2,(H,18,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXHZAHEUFWDNO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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